烟酰醛 1,3-苯并噻唑-2-基腙

描述

Synthesis Analysis

The synthesis of nicotinaldehyde 1,3-benzothiazol-2-ylhydrazone derivatives involves several key steps, including the formation of hydrazones from the corresponding aldehydes or ketones. One approach to synthesizing benzothiazole derivatives involves the reaction of nicotinic acid with thionyl chloride, followed by treatment with hydrazine hydrate, leading to the formation of acid hydrazide, which is then reacted with benzaldehyde to produce the hydrazones. These hydrazones can undergo further cyclization reactions to form various heterocyclic compounds (Daoud, Ahmad, & Ali, 2009).

Molecular Structure Analysis

The molecular structure of nicotinaldehyde 1,3-benzothiazol-2-ylhydrazone and related compounds has been elucidated through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies reveal the presence of hydrogen bonding and other intermolecular interactions that significantly influence the molecular conformation and stability of these compounds. Structural analysis also highlights the coordination of metal ions in complexes, contributing to the understanding of their chemical behavior and reactivity (Köse, Necefoğlu, Şahin, & Büyükgüngör, 2012).

Chemical Reactions and Properties

Nicotinaldehyde 1,3-benzothiazol-2-ylhydrazone derivatives participate in a variety of chemical reactions, including cyclization, condensation, and complexation with metal ions. These reactions often lead to the formation of heterocyclic compounds with potential biological activity. The reactivity of these compounds is influenced by the presence of the benzothiazole moiety, which can act as a ligand in coordination complexes (Al-Omran & El-Khair, 2014).

Physical Properties Analysis

The physical properties of nicotinaldehyde 1,3-benzothiazol-2-ylhydrazone derivatives, such as melting points, solubility, and crystallinity, are critical for their characterization and application in various fields. These properties are determined by the molecular structure and the nature of substituents on the benzothiazole ring. Spectroscopic techniques, including IR and NMR, play a crucial role in assessing these physical characteristics (Park, Jun, Shin, & Oh, 2000).

Chemical Properties Analysis

The chemical properties of nicotinaldehyde 1,3-benzothiazol-2-ylhydrazone derivatives are influenced by the electronic and steric effects of the substituents on the benzothiazole ring. These effects determine the acidity, basicity, and reactivity of the hydrazone moiety in various chemical reactions. The benzothiazole ring contributes to the stability and reactivity of these compounds, making them valuable in the synthesis of more complex heterocyclic systems (Farag, Dawood, & Kandeel, 1996).

科学研究应用

抗菌活性

烟酰醛衍生物已被合成并评价其抗菌功效。例如,一系列 1,3-苯并噻唑-2-基腙显示出不同程度的抗菌和抗真菌活性,证明了其作为抗菌剂的潜力 (Asati 等人,2015 年)。

抗增殖活性

对 2-(3-氨基苯基)-苯并噻唑衍生物的研究揭示了对各种人类癌细胞系具有显着的抗增殖活性。一项研究发现 N-[3-(苯并[d]噻唑-2-基)苯基]烟酰胺特别有效,突出了其在癌症治疗中的潜力 (Zhang 等人,2018 年)。

神经保护化学物质

P7C3 类化学物质在神经保护方面显示出前景,其作用机制可能涉及激活 NAD 拯救途径中的酶。这表明在治疗神经退行性疾病或神经细胞损伤方面具有潜在的治疗应用 (Wang 等人,2014 年)。

酶抑制

烟酰胺衍生物已被探索作为各种酶的抑制剂,包括琥珀酸脱氢酶和烟酰胺 N-甲基转移酶 (NNMT),表明其通过调节酶活性来解决代谢和慢性疾病状况的潜力 (Ye 等人,2014 年); (Neelakantan 等人,2017 年)。

安全和危害

未来方向

作用机制

Target of Action

Nicotinaldehyde 1,3-benzothiazol-2-ylhydrazone is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis , suggesting that this bacterium could be a primary target . In addition, these compounds have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .

Mode of Action

Benzothiazole derivatives have been found to interact with the target dpre1, a crucial enzyme involved in the cell wall biosynthesis of mycobacterium tuberculosis . This interaction could potentially inhibit the growth of the bacteria, leading to its eradication.

Biochemical Pathways

Nicotinaldehyde has been identified as a novel precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme in cellular metabolism . It has been shown that NAD biosynthesis from nicotinaldehyde depends on NAPRT and occurs via the Preiss–Handler pathway .

Result of Action

Nicotinaldehyde supplementation has been found to replenish the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866 . This prevents APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion . These findings suggest that nicotinaldehyde 1,3-benzothiazol-2-ylhydrazone could potentially modulate the anti-cancer efficacy of an NAD-lowering agent .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, parameters such as gut microbiota may negatively affect the therapeutic efficacy of NAD lowering agents in cancer treatment . .

属性

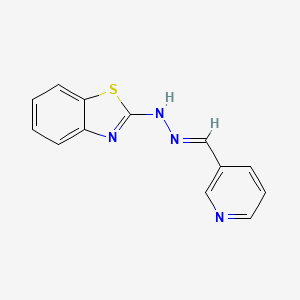

IUPAC Name |

N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c1-2-6-12-11(5-1)16-13(18-12)17-15-9-10-4-3-7-14-8-10/h1-9H,(H,16,17)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSXNBUZWLNWAN-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425941 | |

| Record name | NSC151903 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63190-61-4 | |

| Record name | NSC151903 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC151903 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide](/img/structure/B5594535.png)

![[(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5594542.png)

![1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole](/img/structure/B5594550.png)

![2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594555.png)

![N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B5594561.png)

![5-[(4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5594574.png)

![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)

![2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5594590.png)

![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)